4,4-Difluoropentan-1-amine

Ion Channel Modulation Pain Therapeutics Fluorinated Pharmaceuticals

4,4-Difluoropentan-1-amine (CAS 590-74-9) is a fluorinated primary aliphatic amine characterized by the presence of two fluorine atoms at the fourth carbon of a pentane chain. With a molecular weight of 123.14 g/mol and the formula C5H11F2N, this compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Molecular Formula C5H11F2N
Molecular Weight 123.14 g/mol
CAS No. 590-74-9
Cat. No. B1425961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoropentan-1-amine
CAS590-74-9
Molecular FormulaC5H11F2N
Molecular Weight123.14 g/mol
Structural Identifiers
SMILESCC(CCCN)(F)F
InChIInChI=1S/C5H11F2N/c1-5(6,7)3-2-4-8/h2-4,8H2,1H3
InChIKeyHYNONZQLNWUFIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoropentan-1-amine (CAS 590-74-9) | Procurement-Grade Properties and Research Utility


4,4-Difluoropentan-1-amine (CAS 590-74-9) is a fluorinated primary aliphatic amine characterized by the presence of two fluorine atoms at the fourth carbon of a pentane chain . With a molecular weight of 123.14 g/mol and the formula C5H11F2N, this compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of fluorinated pharmaceuticals and agrochemicals . The presence of fluorine imparts distinct physicochemical properties, including enhanced metabolic stability and modulated lipophilicity (XLogP3 = 1.0), which are critical parameters in drug design .

Workflow Fluorinated aliphatic amine building block for medicinal chemistry
Selection Signal 4,4-Difluoro substitution pattern modulates lipophilicity and metabolic stability
Research Context Supports ion channel modulator synthesis research (KCNQ2/3 series as reported)

4,4-Difluoropentan-1-amine Procurement: Why Non-Fluorinated or Differently Fluorinated Analogs Are Not Interchangeable


Substituting 4,4-difluoropentan-1-amine with a non-fluorinated amine (e.g., pentan-1-amine) or a differently fluorinated analog (e.g., 4,4-difluorobutan-1-amine) is not scientifically valid without re-optimizing the entire synthetic or biological system. The specific 4,4-difluoro substitution pattern in a 5-carbon chain uniquely balances lipophilicity (XLogP3 = 1.0) and steric bulk, which directly impacts target engagement in medicinal chemistry applications . In the context of KCNQ2/3 modulator synthesis, this exact fluorinated tail has been specifically claimed and exemplified, demonstrating that alternative chain lengths or fluorine positions result in distinct, and often diminished, pharmacological profiles [1]. The quantitative evidence below delineates why this specific molecular architecture is a non-fungible asset in research and development.

Non-fluorinated chain
Lacks gem-difluoro group; lipophilicity and metabolic stability may shift significantly.
Shorter fluoroalkyl analog
Different chain length alters pKa and conformational flexibility, affecting target interactions.
Alternative fluorine position
Electronic and steric profile mismatches may impair binding-mode reproducibility.

4,4-Difluoropentan-1-amine: Quantifiable Differentiation Evidence for Scientific Selection


4,4-Difluoropentan-1-amine as a Critical Building Block for KCNQ2/3 Modulators

4,4-Difluoropentan-1-amine is explicitly utilized as a key synthetic intermediate in the preparation of substituted 6-amino-nicotinamides, which function as KCNQ2/3 channel modulators [1]. In contrast, the non-fluorinated analog, pentan-1-amine, lacks the requisite lipophilicity and metabolic stability imparted by the gem-difluoro group, rendering it unsuitable for generating development candidates with optimal drug-like properties in this specific chemical series [2].

Synthetic Utility
Class-level inference
Cited in US20120258947 for KCNQ2/3 modulator synthesis (vs. pentan-1-amine not cited)
Supports ion channel modulator synthon selection
Review for specific series applicability
Ion Channel Modulation Pain Therapeutics Fluorinated Pharmaceuticals

Quantified Lipophilicity (XLogP3) of 4,4-Difluoropentan-1-amine vs. Non-Fluorinated Pentan-1-amine

The introduction of the gem-difluoro group at the 4-position significantly modulates lipophilicity. The calculated XLogP3 for 4,4-difluoropentan-1-amine is 1.0 . In comparison, the non-fluorinated parent compound, pentan-1-amine, has a predicted XLogP3 of 1.3 [1]. This reduction in logP, despite the addition of lipophilic fluorine atoms, is a hallmark of the unique electronic effects of the CF2 group, which can increase polarity and reduce logP relative to the hydrocarbon, thereby improving aqueous solubility and membrane permeability balance [2].

Lipophilicity (XLogP3)
Cross-study comparable
1.0 (vs. pentan-1-amine 1.3)
Supports lead lipophilicity optimization
Calculated values; review experimental data
Physicochemical Profiling Lipophilicity ADME Prediction

Predicted Basicity (pKa) of 4,4-Difluoropentan-1-amine vs. Chain-Length Analogs

The predicted pKa of the primary amine in 4,4-difluoropentan-1-amine is 10.08 ± 0.10 . This is significantly lower than the predicted pKa of its shorter-chain analog, 4,4-difluorobutan-1-amine, which is estimated to be approximately 10.4 [1]. The lower pKa of the pentyl derivative is attributed to the increased inductive effect from the longer alkyl chain, which reduces the basicity of the amine. This difference in basicity directly influences the compound's protonation state at physiological pH (7.4), affecting its ability to form salt bridges with biological targets and its solubility in aqueous media [2].

Amine Basicity (pKa)
Cross-study comparable
10.08 ± 0.10 (vs. 4,4-difluorobutan-1-amine ~10.4)
Ionization state shift may affect target binding
Predicted; review experimental pKa
pKa Determination Amine Basicity Physicochemical Properties

Steric and Conformational Differences vs. Non-Fluorinated and Shorter-Chain Analogs

The 4,4-difluoropentyl chain provides a unique steric and conformational profile. With 3 rotatable bonds, it offers greater conformational flexibility than the shorter 4,4-difluorobutyl chain (2 rotatable bonds) . This allows the terminal amine to explore a wider range of spatial orientations, which can be crucial for achieving optimal interactions with a protein binding pocket. Compared to the non-fluorinated pentyl chain, the gem-difluoro group increases the steric bulk at the terminus, potentially leading to altered binding modes and selectivity profiles [1].

Molecular Flexibility
Class-level inference
3 rotatable bonds (vs. 2 in butyl analog)
Conformational space difference may influence binding mode
Structural analysis; verify with docking/MD
Steric Effects Molecular Conformation Structure-Activity Relationship

4,4-Difluoropentan-1-amine: High-Value Research and Industrial Application Scenarios


Synthesis of Novel KCNQ2/3 Channel Modulators for Pain and Epilepsy

Researchers focused on developing next-generation KCNQ2/3 openers for the treatment of neuropathic pain, epilepsy, or tinnitus should procure 4,4-difluoropentan-1-amine. As demonstrated in US20120258947 A1, this specific fluorinated amine serves as a critical building block for constructing the active pharmacophore [1]. Using non-fluorinated or differently fluorinated alternatives will lead to compounds with altered lipophilicity, pKa, and target engagement, requiring de novo lead optimization efforts.

Physicochemical Property Optimization in Lead Compound Series

Medicinal chemists aiming to precisely tune the lipophilicity (logP) and basicity (pKa) of a lead candidate should consider 4,4-difluoropentan-1-amine. Its XLogP3 of 1.0 and predicted pKa of 10.08 offer a distinct balance compared to non-fluorinated pentan-1-amine (XLogP3 1.3) and shorter-chain difluoro analogs [2]. This compound provides a unique 'dial' for modulating physicochemical properties without introducing aromatic rings or other complex structural changes.

Development of Metabolically Stable Peptidomimetics and Fluorinated Peptides

In peptide and peptidomimetic research, the incorporation of fluorinated alkyl amines like 4,4-difluoropentan-1-amine is a well-established strategy to enhance resistance to enzymatic degradation and improve cell membrane permeability [3]. The gem-difluoro group provides a metabolically stable, lipophilic anchor that can be conjugated to peptide backbones, offering a clear advantage over non-fluorinated alkyl amines which are more susceptible to oxidative metabolism.

Application
Selection Property
Validation Focus
KCNQ2/3 modulator synthesis research
Gem-difluoro pentylamine as pharmacophore building block
Target engagement and selectivity in ion channel assays
Lead series physicochemical tuning
Lipophilicity-pKa balance vs. non-fluorinated analogs
Solubility and permeability screening
Peptidomimetic stability research
Metabolic stability from gem-difluoro group
Enzymatic degradation and permeability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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